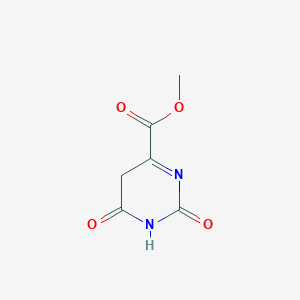Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate
CAS No.: 1849330-33-1
Cat. No.: VC5462797
Molecular Formula: C6H6N2O4
Molecular Weight: 170.124
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1849330-33-1 |
|---|---|
| Molecular Formula | C6H6N2O4 |
| Molecular Weight | 170.124 |
| IUPAC Name | methyl 2,6-dioxo-5H-pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H2,1H3,(H,8,9,11) |
| Standard InChI Key | VMXCHXUGEQHMFP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC(=O)NC(=O)C1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
Methyl 2,6-dioxo-1,2,5,6-tetrahydropyrimidine-4-carboxylate features a partially saturated pyrimidine ring system with two keto groups at positions 2 and 6 and a methyl ester substituent at position 4 (Figure 1). The tetrahydropyrimidine core adopts a boat-like conformation, stabilized by intramolecular hydrogen bonding between the N1–H and C6=O groups . The ester moiety enhances solubility in organic solvents, while the conjugated dicarbonyl system enables participation in cycloaddition and nucleophilic substitution reactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 170.12 g/mol | |
| SMILES | COC(=O)C1=NC(=O)NC(=O)C1 | |
| InChIKey | VMXCHXUGEQHMFP-UHFFFAOYSA-N | |
| Topological polar surface area (TPSA) | 92.02 Ų |
Nomenclature and CAS Numbers
The compound is designated under two CAS numbers: 1849330-33-1 (assigned by AK Scientific) and 6153-44-2 (listed by ChemScene) . This discrepancy arises from divergent registration practices across suppliers but refers to the same chemical entity. Systematic IUPAC naming identifies it as methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate, emphasizing the positions of the oxo groups and ester functionality .
Synthesis and Preparation
Synthetic Routes
While explicit synthetic details for this compound are scarce in publicly available literature, analogous pyrimidine derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves the reaction of urea with methyl acetoacetate under acidic conditions, followed by oxidation to introduce the 2,6-dioxo groups . Alternative methods may employ protecting-group strategies, such as the use of trimethylsilyl ethers to stabilize intermediates during heterocycle formation.
Table 2: Comparative Analysis of Related Pyrimidine Syntheses
| Compound | Method | Yield | Reference |
|---|---|---|---|
| Methyl 2,6-dioxo-5-(trifluoromethyl)-... | Trifluoromethylation of precursor | 62% | |
| 5-((4-Methylpiperazin-1-yl)methyl)-2,6-dioxo-... | Mannich reaction | 45% |
Purification and Characterization
Purification is typically achieved via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy, with -NMR peaks anticipated at δ 3.85 (s, 3H, OCH3), δ 6.25 (s, 1H, H5), and δ 10.2–11.5 (broad, 2H, NH) . High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 171.04004 ([M+H]+) .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic ester group but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane . Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility under strongly acidic or basic conditions .
Table 3: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Density | Predicted | |
| LogP (octanol-water) | -1.15 | Calculated |
| pKa | Predicted | |
| Melting point | Not reported | – |
Spectroscopic Features
-
IR (KBr): Strong absorptions at 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (pyrimidine C=O), and 3200–3400 cm⁻¹ (N–H stretch) .
-
UV-Vis (MeOH): 265 nm () due to π→π* transitions in the conjugated system .
Applications in Research
Pharmaceutical Intermediates
The compound’s dicarbonyl and ester groups make it a strategic intermediate for synthesizing uracil analogs and kinase inhibitors. For example, trifluoromethylation at position 5 yields methyl 2,6-dioxo-5-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidine-4-carboxylate, a precursor in antiviral drug development . Similarly, coupling with piperazine derivatives produces compounds evaluated for antibacterial activity.
Coordination Chemistry
The pyrimidine ring’s nitrogen and oxygen atoms facilitate chelation with transition metals. Preliminary studies suggest formation of Cu(II) and Fe(III) complexes, which are of interest for catalytic applications.
| Derivative | Biological Activity | Reference |
|---|---|---|
| 5-Amino-2,6-dioxo-...-4-carboxylic acid | Antiviral, antibacterial | |
| Metal complexes (e.g., Cu, Fe) | Catalysis, redox activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume